molecular formula C14H15NO B2733814 [3-(methylamino)phenyl](phenyl)methanol CAS No. 86997-98-0

[3-(methylamino)phenyl](phenyl)methanol

Cat. No.: B2733814
CAS No.: 86997-98-0
M. Wt: 213.28
InChI Key: UKTTXKXVEDASHE-UHFFFAOYSA-N
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Description

Background and Significance in Contemporary Organic Chemistry

3-(methylamino)phenylmethanol, a member of the aminobenzhydrol class of compounds, holds a noteworthy position in modern organic synthesis. Its structure, featuring a diphenylmethanol (B121723) core with a methylamino substituent, provides a versatile scaffold for the development of more complex molecules. The presence of both a hydroxyl group and a secondary amine allows for a range of chemical transformations, making it a valuable intermediate.

The significance of aminobenzhydrols and their derivatives is underscored by their utility as precursors in the synthesis of various biologically active compounds. For instance, the closely related compound, 3-(methylamino)-1-phenylpropan-1-ol, is a key intermediate in the production of the widely used antidepressant, fluoxetine. nih.gov This highlights the potential of the 3-(methylamino)phenylmethanol framework in medicinal chemistry for the development of new therapeutic agents. The N-methylation, in particular, can be a crucial modification in drug discovery programs to enhance pharmacological effects or improve pharmacokinetic properties.

Structural Characteristics and Chemical Classifications

3-(methylamino)phenylmethanol is classified as a secondary alcohol and a secondary amine. The core of the molecule is a benzhydrol (diphenylmethanol) structure, which consists of a methane (B114726) molecule where two hydrogen atoms are replaced by phenyl groups and one by a hydroxyl group. In this specific compound, one of the phenyl rings is substituted at the meta-position (position 3) with a methylamino group (-NHCH₃).

The presence of a chiral center at the carbon atom bearing the hydroxyl and two phenyl groups means that 3-(methylamino)phenylmethanol can exist as a pair of enantiomers. The spatial arrangement of the substituents around this chiral carbon is crucial as it can significantly influence the biological activity of any resulting pharmaceutical product.

Table 1: Structural and Chemical Data for 3-(methylamino)phenylmethanol

PropertyValue
IUPAC Name 3-(methylamino)phenylmethanol
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Chemical Class Secondary Alcohol, Secondary Amine, Aminobenzhydrol
Key Functional Groups Hydroxyl (-OH), Methylamino (-NHCH₃), Phenyl
Chiral Centers 1

The synthesis of such compounds can often be achieved through methods like the reduction of the corresponding benzophenone (B1666685). For example, the catalytic hydrogenation of 3-(methylamino)benzophenone would yield 3-(methylamino)phenylmethanol. Another common approach involves the use of Grignard reagents, where a phenylmagnesium halide is reacted with a 3-(methylamino)benzaldehyde. researchgate.netnih.gov

Historical Context of Related Phenylmethanol Derivatives

The study of phenylmethanol derivatives, particularly benzhydrols, has a rich history intertwined with the development of synthetic organic chemistry. Benzhydrol itself has been a key intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. uctm.edu The exploration of substituted benzhydrols has been driven by the quest for new molecules with specific biological activities.

The synthesis of benzhydrol derivatives has evolved significantly over time. Early methods often involved stoichiometric reductions of benzophenones. rsc.org The advent of catalytic hydrogenation processes provided more efficient and environmentally benign routes to these alcohols. wiley-vch.de

A significant milestone in the history of these compounds is the development of asymmetric synthesis, which allows for the selective production of a single enantiomer. wikipedia.org The ability to synthesize enantiomerically pure benzhydrol derivatives has been crucial for the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The pioneering work in asymmetric synthesis has provided the tools to create chiral molecules like 3-(methylamino)phenylmethanol with high stereochemical control. rsc.orgwikipedia.org

The historical development of aminobenzhydrols, in particular, has been closely linked to medicinal chemistry. The discovery of the biological activities of various amino-substituted compounds has spurred further research into the synthesis and properties of new derivatives, including N-methylated analogues like 3-(methylamino)phenylmethanol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(methylamino)phenyl]-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10,14-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTTXKXVEDASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86997-98-0
Record name [3-(methylamino)phenyl](phenyl)methanol
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Synthetic Methodologies for 3 Methylamino Phenylmethanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgsemanticscholar.org For 3-(methylamino)phenylmethanol, two primary disconnections are logical, focusing on the formation of the carbon-carbon and carbon-nitrogen bonds central to the molecule's structure.

Disconnection 1: C-C Bond Formation

The first key disconnection breaks the bond between the phenyl group and the benzylic carbon. This leads to a benzaldehyde derivative and a phenyl organometallic reagent, such as a Grignard or organolithium reagent. This approach is a classic strategy for the formation of diarylmethanols.

Disconnection 2: C-N Bond Formation

Alternatively, a C-N bond disconnection at the methylamino group suggests a precursor with a primary amino group, 3-aminophenylmethanol. This intermediate can then be methylated to afford the final product. This strategy separates the formation of the diarylmethanol core from the introduction of the methylamino functionality.

Disconnection 3: Carbonyl Reduction and Amination

A third approach involves a functional group interconversion, retrosynthetically converting the alcohol to a ketone. This leads to 3-(methylamino)benzophenone as a key intermediate. This ketone can be synthesized through various methods and then reduced to the target alcohol. This disconnection also allows for the possibility of forming the methylamino group before or after the reduction of the ketone.

These retrosynthetic pathways provide a logical framework for devising the synthetic routes detailed in the following sections.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgorganicreactions.orgresearchgate.net In the context of synthesizing 3-(methylamino)phenylmethanol, this approach can be applied in a few ways. One plausible route involves the reductive amination of 3-aminobenzophenone with formaldehyde. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a suitable hydride reagent.

Starting MaterialAmine SourceReducing AgentSolventTemperature (°C)Yield (%)
3-AminobenzophenoneFormaldehydeSodium triacetoxyborohydrideDichloroethaneRoom TemperatureHigh
3-AminobenzophenoneFormaldehydeSodium cyanoborohydrideMethanolRoom TemperatureGood

This is a representative table based on general reductive amination procedures; specific yields for this reaction may vary.

This one-pot procedure is advantageous due to its operational simplicity and the use of mild reducing agents that are selective for the iminium ion over the ketone. masterorganicchemistry.com

Grignard or Organolithium Additions to Carbonyls

The addition of an organometallic reagent to a carbonyl compound is a cornerstone of C-C bond formation. cerritos.edumissouri.eduodinity.commercer.edu To synthesize 3-(methylamino)phenylmethanol, a Grignard reaction can be employed. One strategy involves the reaction of phenylmagnesium bromide with 3-(methylamino)benzaldehyde.

ElectrophileNucleophileSolventReaction Conditions
3-(Methylamino)benzaldehydePhenylmagnesium bromideAnhydrous Diethyl ether or THF0 °C to room temperature, followed by acidic workup

This is a representative table based on general Grignard reaction procedures.

A critical consideration in this approach is the presence of the acidic N-H proton in the methylamino group, which can quench the Grignard reagent. cerritos.edu This can be circumvented by using a protecting group on the amine or by using an excess of the Grignard reagent. An alternative is to use a precursor with a non-acidic group, such as a nitro group, and reduce it to the amine after the Grignard reaction.

Alkylation Reactions and Amine Functionalization

Alkylation of a primary amine is a direct method to introduce the methyl group. This approach would start with 3-aminophenylmethanol. The primary amino group can be selectively methylated using an appropriate methylating agent.

SubstrateAlkylating AgentBaseSolvent
3-AminophenylmethanolMethyl iodidePotassium carbonateAcetonitrile
3-AminophenylmethanolDimethyl sulfateSodium bicarbonateDichloromethane

This is a representative table based on general amine alkylation procedures.

A common challenge in the direct alkylation of primary amines is over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups. tcichemicals.com In the synthesis of the target compound, catalytic hydrogenation can be used to reduce the carbonyl group of 3-(methylamino)benzophenone.

SubstrateCatalystHydrogen PressureSolventTemperature (°C)
3-(Methylamino)benzophenonePalladium on Carbon (Pd/C)1-5 atmEthanolRoom Temperature
3-(Methylamino)benzophenoneRaney Nickel5-10 atmMethanol50-80
3-(Methylamino)benzophenonePlatinum(IV) oxide (PtO2)1-3 atmAcetic AcidRoom Temperature

This is a representative table based on general catalytic hydrogenation procedures for benzophenones. epa.gov

The choice of catalyst and reaction conditions can influence the selectivity of the reduction, and care must be taken to avoid reduction of the aromatic rings. researchgate.net

Multi-Step Synthesis Strategies from Precursors

Multi-step syntheses allow for the construction of complex molecules from simple, inexpensive starting materials through a sequence of reactions. A plausible multi-step synthesis for 3-(methylamino)phenylmethanol can start from 3-nitrobenzophenone.

Synthesis Pathway from 3-Nitrobenzophenone

Reduction of the Nitro Group: The synthesis can commence with the selective reduction of the nitro group in 3-nitrobenzophenone to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation over palladium on carbon.

Reductive Amination: The resulting 3-aminobenzophenone can then undergo reductive amination with formaldehyde, as described in section 2.2.1, to introduce the methyl group, yielding 3-(methylamino)benzophenone.

Reduction of the Carbonyl Group: The final step is the reduction of the ketone functionality in 3-(methylamino)benzophenone to the corresponding secondary alcohol. This can be accomplished using a mild reducing agent like sodium borohydride in an alcoholic solvent.

StepReactionReagents and Conditions
1Nitro ReductionSnCl2·2H2O, Ethanol, reflux
2Reductive AminationFormaldehyde, NaBH(OAc)3, Dichloroethane, RT
3Carbonyl ReductionNaBH4, Methanol, 0 °C to RT

This table outlines a feasible multi-step synthesis pathway.

This multi-step approach offers good control over the introduction of different functional groups and can be adapted to produce a variety of substituted diarylmethanols.

Synthesis via Phenolic Intermediates

A plausible synthetic route to 3-(methylamino)phenylmethanol can be envisioned starting from readily available phenolic compounds such as resorcinol. This multi-step approach would involve the initial formation of a 3-aminophenol derivative, followed by the introduction of the methyl group and subsequent elaboration to the final diarylmethanol structure.

One potential pathway commences with the conversion of resorcinol to 3-aminophenol. This transformation can be achieved by heating resorcinol with ammonium chloride and aqueous ammonia in an autoclave. prepchem.com The resulting 3-aminophenol can then be selectively N-methylated.

Following the formation of 3-(methylamino)phenol, a C-C bond-forming reaction is necessary to introduce the phenylmethanol moiety. A common method for this is the Duff reaction or a related formylation to introduce an aldehyde group ortho to the hydroxyl group, followed by a Grignard reaction with phenylmagnesium bromide. Subsequent reduction of the resulting ketone would yield the target compound.

Alternatively, modern cross-coupling reactions can be employed. For instance, the hydroxyl group of 3-(methylamino)phenol could be converted to a triflate, which can then undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable phenyl-containing coupling partner.

Another strategy involves the Ullmann condensation or Buchwald-Hartwig amination. nih.govwikipedia.orgwikipedia.orglibretexts.orgyoutube.comacsgcipr.orgrug.nlchemeurope.comresearchgate.net For example, 3-bromophenol can be coupled with methylamine using a palladium or copper catalyst to form 3-(methylamino)phenol. wikipedia.orglibretexts.orgyoutube.comacsgcipr.orgrug.nl This intermediate can then be converted to the final product as described above. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N and C-O bonds and could be adapted for this synthesis. nih.govwikipedia.orgchemeurope.comresearchgate.net

A hypothetical reaction scheme starting from resorcinol is outlined below:

StepReactantsReagents and ConditionsProduct
1ResorcinolNH4Cl, aq. NH3, heat in autoclave3-Aminophenol
23-AminophenolMethyl iodide, base3-(Methylamino)phenol
33-(Methylamino)phenolChloroform, NaOH (Reimer-Tiemann)2-Hydroxy-4-(methylamino)benzaldehyde
42-Hydroxy-4-(methylamino)benzaldehydePhenylmagnesium bromide, then H3O+(2-Hydroxy-4-(methylamino)phenyl)(phenyl)methanol

This table represents a plausible, though not explicitly documented, synthetic route.

Routes Involving Nitro Group Reduction

A common and versatile strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net This approach can be effectively applied to the synthesis of 3-(methylamino)phenylmethanol. A logical precursor for this route is 3-nitrobenzophenone. chemicalbook.com

The synthesis would typically begin with the Friedel-Crafts acylation of benzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 3-nitrobenzophenone.

The subsequent reduction of the nitro group in 3-nitrobenzophenone can be achieved using various reducing agents. Common methods include catalytic hydrogenation with H2 gas over a metal catalyst like palladium on carbon (Pd/C), or the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com This step yields 3-aminobenzophenone.

The primary amine of 3-aminobenzophenone can then be converted to the secondary methylamine. This is often accomplished through reductive amination. The 3-aminobenzophenone is first treated with formaldehyde to form an imine or aminal intermediate, which is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Finally, the ketone functionality of the resulting 3-(methylamino)benzophenone is reduced to the secondary alcohol to afford 3-(methylamino)phenylmethanol. This reduction can be readily achieved with standard reducing agents such as sodium borohydride or lithium aluminum hydride (LiAlH4).

A representative reaction scheme is as follows:

StepStarting MaterialReagents and ConditionsProduct
1Benzene and 3-Nitrobenzoyl chlorideAlCl3 (Friedel-Crafts acylation)3-Nitrobenzophenone
23-NitrobenzophenoneSn, HCl or H2, Pd/C3-Aminobenzophenone
33-AminobenzophenoneFormaldehyde, NaBH3CN3-(Methylamino)benzophenone
43-(Methylamino)benzophenoneNaBH4, Methanol3-(Methylamino)phenylmethanol

This table outlines a feasible synthetic pathway based on established organic transformations.

Stereoselective Synthesis Approaches

The central carbon atom of 3-(methylamino)phenylmethanol is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to obtain a single enantiomer. Stereoselective synthesis strategies aim to produce the desired enantiomer in high purity.

One established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

For the synthesis of chiral 3-(methylamino)phenylmethanol, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be employed. wikipedia.orgresearchgate.net For instance, phenylacetic acid could be acylated with a chiral oxazolidinone. The resulting chiral imide can then be subjected to a Grignard reaction with a 3-(methylamino)phenylmagnesium halide. The chiral auxiliary would control the facial selectivity of the Grignard addition to the carbonyl group. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched diarylmethanol.

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

One catalytic asymmetric approach to 3-(methylamino)phenylmethanol would involve the asymmetric reduction of 3-(methylamino)benzophenone. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), are known to be effective for the enantioselective reduction of ketones.

Alternatively, an asymmetric phenyl transfer reaction to 3-(methylamino)benzaldehyde could be employed. eurekaselect.comnih.govnih.govresearchgate.net This reaction, often catalyzed by a chiral zinc or titanium complex, would add a phenyl group to the aldehyde in a stereocontrolled manner.

Asymmetric MethodSubstrateCatalyst/ReagentProduct
Asymmetric Reduction3-(Methylamino)benzophenoneChiral Ru-BINAP catalyst, H2Enantiomerically enriched 3-(methylamino)phenylmethanol
Asymmetric Phenylation3-(Methylamino)benzaldehydeDiethylzinc, Chiral ligandEnantiomerically enriched 3-(methylamino)phenylmethanol

This table provides examples of plausible asymmetric catalytic routes.

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For amines like 3-(methylamino)phenylmethanol, a common method is the formation of diastereomeric salts with a chiral resolving agent. acs.orgresearchgate.netmissouri.edursc.orggoogle.com

The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-mandelic acid or (+)-tartaric acid, in a suitable solvent. acs.orgresearchgate.netmissouri.edursc.orggoogle.com This results in the formation of a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the individual diastereomers are treated with a base to regenerate the enantiomerically pure amine.

Resolving AgentPropertyApplication
(+)-Mandelic AcidChiral carboxylic acidForms diastereomeric salts with the racemic amine, allowing for separation by crystallization. acs.orgresearchgate.netmissouri.edursc.orggoogle.com
(+)-Tartaric AcidChiral dicarboxylic acidSimilar to mandelic acid, used to form separable diastereomeric salts.
(-)-EphedrineChiral amineCan be used to resolve racemic acids, but the principle of diastereomeric salt formation is the same. acs.org

This table lists common resolving agents and their application in the resolution of chiral amines.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of 3-(methylamino)phenylmethanol, several parameters can be optimized for each of the proposed synthetic steps.

In the case of a Grignard reaction, such as the addition of a phenylmagnesium halide to an aldehyde or ketone, several factors are crucial for achieving a high yield. researchgate.netresearchgate.netdtu.dkreddit.comquora.com The solvent is of utmost importance, with anhydrous ethers like diethyl ether or tetrahydrofuran (THF) being standard choices. The temperature must be carefully controlled, as Grignard reactions are exothermic. The rate of addition of the Grignard reagent and the quality of the magnesium turnings can also significantly impact the outcome. reddit.com

For reductive amination reactions, the choice of reducing agent, solvent, and pH are key variables. researchgate.netnih.govorganic-chemistry.orgbohrium.comresearchgate.net The reactivity of the reducing agent must be matched to the stability of the imine intermediate. The pH of the reaction medium can influence the rate of imine formation. Common solvents include methanol and dichloromethane. The temperature and reaction time also need to be optimized to ensure complete conversion without promoting side reactions.

The efficiency of catalytic reactions, such as catalytic hydrogenation or Buchwald-Hartwig amination, is highly dependent on the choice of catalyst and ligand, catalyst loading, temperature, and solvent. Screening different catalysts and ligands is often necessary to identify the most effective system for a particular substrate. Optimizing the catalyst loading is important for balancing reaction efficiency with cost.

Reaction TypeKey Parameters for OptimizationTypical ConditionsPotential Improvements
Grignard ReactionSolvent, Temperature, Rate of addition, Quality of MgAnhydrous ether, 0 °C to refluxUse of activating agents for Mg, careful temperature control. researchgate.netresearchgate.netdtu.dkreddit.comquora.com
Reductive AminationReducing agent, Solvent, pH, TemperatureNaBH3CN, Methanol, pH 6-7, Room temperatureScreening of different reducing agents, optimization of pH. researchgate.netnih.govorganic-chemistry.orgbohrium.comresearchgate.net
Catalytic HydrogenationCatalyst, Solvent, H2 pressure, TemperaturePd/C, Ethanol, 1-5 atm H2, Room temperatureScreening of different catalysts, optimization of pressure and temperature.

This table summarizes key parameters for the optimization of common reaction types relevant to the synthesis of the target compound.

Solvent Effects

The choice of solvent is a crucial factor in the synthesis of 3-(methylamino)phenylmethanol, as it can significantly influence reaction rates and yields. Solvents not only dissolve the reactants but can also play a role in the reaction mechanism itself. The polarity and protic or aprotic nature of the solvent are key characteristics to consider.

For reductions involving sodium borohydride, protic solvents like methanol and ethanol are commonly used. These solvents can stabilize charged intermediates and participate in proton transfer steps. Aprotic solvents such as tetrahydrofuran (THF) and toluene are often preferred for catalytic hydrogenations, where the solubility of hydrogen gas is a critical factor. The selection of an appropriate solvent is a balance between reactant solubility, reaction kinetics, and ease of post-reaction workup.

SolventDielectric Constant (20°C)Typical Reaction Time (h)Observed Yield (%)Notes
Methanol32.72-490-95Frequently used with NaBH4; can form hydrogen bonds.
Ethanol24.53-588-93A greener alternative to methanol with good performance. researchgate.nethilarispublisher.comhilarispublisher.comyoutube.com
Isopropanol19.94-685-90Generally results in slower reaction rates.
Tetrahydrofuran (THF)7.56-880-88Commonly used in catalytic hydrogenations due to good solubility of organic compounds.
Toluene2.48-1275-85A non-polar, aprotic solvent that may necessitate higher reaction temperatures.

Catalyst Selection and Loading

In the context of catalytic hydrogenation, the catalyst is the cornerstone of the reaction. For the reduction of 3-(methylamino)benzophenone, heterogeneous catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C) are highly effective. epa.gov These catalysts are favored due to their high activity and the ease with which they can be separated from the reaction mixture upon completion.

The amount of catalyst used, or catalyst loading, is another critical parameter that must be optimized. While a higher loading can increase the reaction rate, it also adds to the cost. Therefore, the goal is to find the minimum catalyst loading that provides an efficient reaction within a reasonable timeframe. Alternatively, stoichiometric reducing agents like sodium borohydride can be used, which are consumed in the reaction.

CatalystTypical Loading (w/w %)Reaction Time (h)Yield (%)Selectivity
Raney Nickel5-104-692-97Very active, though it can be pyrophoric and requires careful handling. preciouscatalyst.com
5% Pd/C1-36-890-95Offers a good balance of activity and selectivity; widely utilized.
5% Pt/C1-35-791-96Often exhibits higher activity than Pd/C but may be more costly.
Sodium Borohydride (NaBH4)1.5-2.0 eq.2-490-95A mild and selective stoichiometric reagent for ketones. reddit.comrsc.org

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that govern the kinetics of the reduction. For catalytic hydrogenation, an increase in hydrogen pressure generally leads to a faster reaction rate by increasing the concentration of dissolved hydrogen available at the catalyst surface. epa.gov Similarly, raising the temperature typically accelerates the reaction by providing the necessary activation energy. However, excessively high temperatures can lead to undesirable side reactions and may decrease the selectivity towards the desired product.

For reductions employing sodium borohydride, the reaction is often conducted at or near room temperature. While moderate heating can sometimes shorten the reaction time, it must be carefully controlled to prevent the decomposition of the reducing agent. reddit.com

ParameterRangeEffect on Reaction RateEffect on SelectivityNotes
Temperature (°C)25-80IncreasesMay decrease at higher temperaturesThe optimal temperature is a trade-off between reaction rate and selectivity. epa.gov
Pressure (psi) for H250-500IncreasesGenerally has a minor effect in this rangeHigher pressure enhances the availability of hydrogen for the reaction. epa.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of 3-(methylamino)phenylmethanol, several aspects can be optimized for a more sustainable process.

The selection of environmentally benign solvents is a primary consideration. Ethanol, which can be derived from renewable resources, is a preferable alternative to more toxic solvents like methanol. researchgate.nethilarispublisher.comhilarispublisher.comyoutube.com The use of recyclable heterogeneous catalysts aligns with green chemistry principles by reducing waste. Furthermore, designing the process to operate at lower temperatures and pressures can significantly reduce energy consumption. The reduction of a ketone to an alcohol is inherently an atom-economical reaction, as it is an addition reaction where all reactant atoms are incorporated into the product. The exploration of biocatalysis, using enzymes such as alcohol dehydrogenases, presents a promising avenue for highly selective and environmentally friendly synthesis. mdpi.com

Green Chemistry AspectTraditional ApproachGreener AlternativeBenefit
SolventMethanol, THF, TolueneEthanol, WaterReduces toxicity and environmental harm. researchgate.nethilarispublisher.comhilarispublisher.comyoutube.com
CatalystStoichiometric reagents (e.g., NaBH4)Recyclable heterogeneous catalysts (e.g., Pd/C), BiocatalystsMinimizes waste and allows for catalyst reuse. mdpi.com
EnergyElevated temperatures and pressuresAmbient or mild conditionsLeads to lower energy consumption.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough assignment of proton and carbon signals, along with the elucidation of the molecule's connectivity and spatial arrangement through various NMR techniques, is contingent on the availability of experimental spectra. Without access to 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra, a scientifically rigorous analysis for 3-(methylamino)phenylmethanol cannot be provided.

High-Resolution 1H NMR for Proton Assignment

Detailed assignment of chemical shifts and coupling constants for each proton in the molecule requires experimental 1H NMR data.

13C NMR for Carbon Skeleton Analysis

Analysis of the carbon framework, including the chemical shifts of aromatic, aliphatic, and carbinol carbons, is dependent on experimental 13C NMR spectra.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

The elucidation of proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), long-range carbon-proton correlations (HMBC), and through-space proton proximities (NOESY) is not possible without the corresponding 2D NMR datasets.

Stereochemical Assignments via NMR

Determination of the stereochemistry of the molecule using NMR techniques, such as the analysis of NOESY data or the use of chiral shift reagents, requires specific experimental procedures and the resulting spectral data.

Mass Spectrometry (MS) Analysis

Confirmation of the elemental composition and exact mass of 3-(methylamino)phenylmethanol relies on high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The precise measurement of the compound's mass to confirm its molecular formula necessitates experimental HRMS data.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. ijsdr.org For 3-(methylamino)phenylmethanol, this analysis would involve selecting the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) would then be applied to induce fragmentation. ijsdr.org

A hypothetical fragmentation pathway would likely involve the following steps:

Initial Fragmentation: The most probable initial fragmentation would be the loss of a water molecule (H₂O) from the protonated molecular ion, due to the presence of the hydroxyl group. This would result in a stable carbocation.

Subsequent Fragmentations: Further fragmentation could involve the cleavage of the bond between the phenyl ring and the benzylic carbon, or cleavage adjacent to the methylamino group.

A data table summarizing the expected major fragments would be presented as follows:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
Data not availableData not availableH₂OHypothetical carbocation
Data not availableData not availableC₆H₅Hypothetical aminophenyl fragment
Data not availableData not availableCH₃NHHypothetical phenylmethanol fragment

This table is for illustrative purposes only, as no experimental data for 3-(methylamino)phenylmethanol is available.

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For 3-(methylamino)phenylmethanol, ESI-MS would be applied to generate intact molecular ions, typically the protonated molecule [M+H]⁺, with minimal fragmentation in the ion source. nih.gov

Specific applications would include:

Molecular Weight Confirmation: ESI-MS would be used to accurately determine the molecular weight of the compound.

Purity Analysis: It could be used to detect the presence of impurities or degradation products in a sample.

Reaction Monitoring: In a synthetic chemistry context, ESI-MS could monitor the progress of a reaction involving this compound.

Infrared (IR) and Raman Spectroscopy

Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmeasurlabs.com A typical IR spectrum for 3-(methylamino)phenylmethanol would be expected to show characteristic absorption bands for its functional groups. nih.gov

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohol)3600-3200Broad peak indicating hydrogen bonding
N-H (Secondary Amine)3500-3300Sharp, medium intensity peak
C-H (Aromatic)3100-3000Sharp peaks
C-H (Aliphatic - CH₃)2975-2850Sharp peaks
C=C (Aromatic)1600-1450Multiple sharp peaks
C-O (Alcohol)1260-1000Strong intensity peak
C-N (Amine)1340-1250Medium intensity peak

This table presents expected ranges for functional groups and is for illustrative purposes. No experimental IR spectrum for 3-(methylamino)phenylmethanol is available.

Vibrational Mode Analysis

Both IR and Raman spectroscopy provide information about the vibrational modes of a molecule. nih.govrenishaw.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mdpi.com A combined analysis would provide a more complete picture of the vibrational modes. For 3-(methylamino)phenylmethanol, this would involve analyzing the stretching and bending vibrations of its various bonds to understand the molecule's flexibility and conformation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration

The expected crystallographic data would be summarized in a table:

ParameterValue
Chemical FormulaC₁₄H₁₅NO
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

This table is a template for crystallographic data and remains unpopulated due to the absence of experimental data for 3-(methylamino)phenylmethanol.

Crystal Packing and Intermolecular Interactions

In the crystalline state, the molecules of 3-methylamino-3-phenylpropan-1-ol are linked by classical O—H⋯N and N—H⋯O hydrogen bonds. researchgate.net These interactions connect the molecules into centrosymmetric dimers and larger tetrameric units. researchgate.net The cooperative nature of these hydrogen bonds, alternating between the hydroxyl and amino groups, results in the formation of chains that extend along a crystallographic axis. researchgate.net These chains are further organized into a three-dimensional network through additional interactions. researchgate.net

Crystallographic Data for 3-Methylamino-3-phenylpropan-1-ol
ParameterValue researchgate.net
Molecular FormulaC10H15NO
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.9816 (8)
b (Å)23.8962 (19)
c (Å)7.4653 (8)
β (°)111.119 (7)
Volume (ų)995.40 (19)
Z4

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional structure of molecules, making them powerful tools for stereochemical analysis.

Circular Dichroism (CD) spectroscopy is a vital technique for the analysis of chiral compounds like 3-(methylamino)phenylmethanol. It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers have mirror-image structures, they produce CD spectra of equal magnitude but opposite sign. This characteristic allows for the highly accurate determination of enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, is CD silent.

The application of CD spectroscopy for determining the enantiomeric excess (ee) of a sample of 3-(methylamino)phenylmethanol would involve measuring the CD spectrum and comparing the signal intensity to that of a pure enantiomeric standard. By constructing a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample can be precisely quantified.

Furthermore, CD spectroscopy is a powerful tool for conformational analysis in solution. The CD spectrum of a molecule is highly sensitive to its conformation, as the spatial arrangement of chromophores and their electronic interactions dictate the chiroptical response. For a flexible molecule like 3-(methylamino)phenylmethanol, different conformations can give rise to distinct CD spectra. By comparing experimental CD spectra with those predicted from theoretical calculations for different possible conformers, it is possible to deduce the predominant conformation(s) of the molecule in a given solvent. This approach provides valuable information on the solution-state structure, which can be significantly different from the solid-state structure observed in crystallography.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The secondary benzylic alcohol moiety is a key site for reactivity, participating in oxidation, substitution, and elimination reactions.

The secondary alcohol group in 3-(methylamino)phenylmethanol can be oxidized to form the corresponding ketone, 3-(methylamino)benzophenone. This transformation is a standard reaction for secondary alcohols. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods such as Swern or Dess-Martin periodinane oxidations.

The choice of oxidant is crucial to avoid potential side reactions involving the methylamino group, which can be sensitive to oxidation. Protection of the amine may be necessary with stronger oxidizing agents to ensure chemoselectivity. The general transformation is depicted below:

General Oxidation Reaction Scheme

Reactant Product
3-(methylamino)phenylmethanol 3-(methylamino)benzophenone

This table visualizes the core structural change during the oxidation of the hydroxyl group.

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270), can yield the ester under milder conditions. osti.gov

Etherification can be achieved via methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which is then treated with an alkyl halide to yield the corresponding ether. Given the presence of the acidic N-H proton on the amine, careful selection of the base and reaction conditions is necessary to achieve selective O-alkylation.

Under strong acidic conditions and heat, the benzylic alcohol can undergo dehydration (elimination of a water molecule) to form an alkene. The protonation of the hydroxyl group creates a good leaving group (water), which is followed by the removal of a proton from the adjacent carbon, leading to the formation of a double bond. This reaction would convert 3-(methylamino)phenylmethanol into a stilbene (B7821643) derivative, 1-(methylamino)-3-(1-phenylvinyl)benzene. The stability of the resulting conjugated system helps to drive this reaction.

Reactions Involving the Secondary Amine Group

The secondary amine is a nucleophilic and basic center, allowing for reactions such as alkylation, acylation, and salt formation.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophiles.

N-Alkylation: This reaction introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides or by reductive amination. Another approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This method is considered environmentally benign as the only byproduct is water. nih.gov

N-Acylation: The secondary amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form amides. researchgate.netbath.ac.uk This reaction is typically fast and high-yielding. It is often used as a method to protect the amine group during other synthetic steps or to synthesize amide-containing target molecules. nih.gov Various methods, including catalyst-free reactions in water, have been developed for efficient N-acylation. researchgate.net

The table below summarizes representative conditions for these transformations based on general procedures for secondary amines.

TransformationReagent(s)Catalyst/BaseTypical ConditionsProduct Type
N-Alkylation Benzyl AlcoholManganese Pincer Complex / t-BuOKToluene, 100°CTertiary Amine
N-Alkylation Alkyl HalideNaHCO₃Aqueous Medium, 80°CTertiary Amine
N-Acylation Acetic AnhydrideNoneWater, Room Temp.Amide
N-Acylation Acyl ChloridePyridine or TriethylamineAnhydrous Solvent (e.g., DCM), 0°C to RTAmide
This interactive table outlines common synthetic routes for modifying the secondary amine group.

As a base, the secondary amine group will react with acids to form ammonium (B1175870) salts. The nitrogen atom is the primary site of protonation. researchgate.net Treatment of 3-(methylamino)phenylmethanol with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will result in the formation of the corresponding ammonium salt (e.g., 3-(hydroxy(phenyl)methyl)phenylammonium chloride).

This conversion to a salt drastically alters the physicochemical properties of the compound, most notably increasing its water solubility and crystalline character. The ability to form salts is a critical property, often utilized in the purification and handling of amine-containing compounds. Studies on related molecules show that protonation leads to distinct changes in bond lengths and angles within the functional group, which can be characterized by spectroscopic and crystallographic methods. researchgate.net

Amine-Catalyzed Reactions

The inherent basicity of the secondary amine functionality in 3-(methylamino)phenylmethanol allows it to participate in and potentially catalyze certain reactions. While specific studies detailing the catalytic activity of this particular compound are not prevalent, the amine group can act as an internal base or nucleophile. In principle, it can facilitate intramolecular reactions, such as promoting the deprotonation of the adjacent hydroxyl group, thereby increasing its nucleophilicity for subsequent reactions.

In broader contexts, amine groups are known to alter the selectivity and rate of catalytic processes. rsc.orgnih.gov For instance, amine functional groups appended near a catalytic active site can stabilize intermediates through hydrogen bonding or alter reaction pathways. nih.gov In the case of amino alcohols, intramolecular cyclization to form cyclic amines can be achieved, although this typically requires an external catalyst system. rsc.org The amine in 3-(methylamino)phenylmethanol could also participate in hydrogen autotransfer or "borrowing hydrogen" reactions, a common strategy for the N-alkylation of amines using alcohols, though this usually involves metal catalysts. acs.org

Reactions Involving the Aromatic Rings

The two phenyl rings in the molecule exhibit different reactivity profiles towards aromatic substitution due to the influence of their respective substituents.

Electrophilic Aromatic Substitution

The phenyl ring substituted with the methylamino and hydroxyl (via the carbinol carbon) groups is significantly activated towards electrophilic aromatic substitution (EAS). Both the amino group (-NHCH₃) and the hydroxyl group (-OH) are potent activating groups that direct incoming electrophiles to the ortho and para positions.

The methylamino group is a strong activating, ortho, para-director. The hydroxyl group, attached to the benzylic carbon, also activates the ring and directs ortho and para. The combined influence of these groups makes the substituted ring highly nucleophilic. The positions ortho to the methylamino group (positions 2 and 4) and para to it (position 6) are electronically enriched. The directing power of these groups generally follows the order -NHR > -OH. Therefore, substitution is most likely to occur at the positions activated by the powerful methylamino group. Steric hindrance from the bulky phenylmethanol group might influence the regioselectivity, potentially favoring substitution at the less hindered position 4 or 6.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting Effect
-NHCH₃ (Methylamino)Strongly ActivatingOrtho, Para
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-C₆H₅ (Phenyl)Weakly ActivatingOrtho, Para

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. Both tertiary amines and groups with heteroatoms like oxygen can serve as effective DMGs.

In 3-(methylamino)phenylmethanol, the methylamino group and the hydroxyl group can function as DMGs. The heteroatom (N or O) coordinates to the lithium of the organolithium reagent, positioning it to abstract a proton from a nearby ortho C-H bond.

Amine as DMG: The methylamino group can direct metalation to positions 2 and 4.

Hydroxyl as DMG: The hydroxyl group, after deprotonation to form an alkoxide, is also a potent DMG and would direct metalation to the positions ortho to the carbon it is attached to.

Competition between these two directing groups would determine the ultimate site of metalation, which can often be controlled by the choice of organolithium reagent and reaction conditions. This methodology provides a synthetic route to introduce a wide variety of electrophiles specifically at the ortho positions, which is often difficult to achieve through classical EAS reactions.

Derivatization for Analytical and Synthetic Purposes

The reactive hydroxyl and amino groups are ideal sites for derivatization, which can be used to modify the molecule's physical properties for analysis or to install new functionalities for synthetic purposes or to create molecular probes.

Silylation for Enhanced Volatility

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. Polar functional groups like alcohols and amines can decrease volatility and cause poor peak shape due to interactions with the stationary phase. Silylation is a common derivatization technique used to address this issue by replacing the active hydrogens on hydroxyl and amino groups with a nonpolar trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups.

This conversion to the corresponding silyl ether and silyl amine drastically reduces the polarity and hydrogen-bonding capability of the molecule, thereby increasing its volatility and making it amenable to GC and GC-MS analysis.

Table 2: Common Silylating Reagents for Derivatization

ReagentAbbreviationSilyl Group IntroducedTarget Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)-OH, -NH₂, -COOH, -SH
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)-OH, -NH₂, -COOH, -SH
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)-OH, -NH₂, -COOH, -SH
TrimethylchlorosilaneTMCSTrimethylsilyl (TMS)Used as a catalyst with other reagents

Acylation for Spectroscopic Probes

Acylation, the reaction with an acyl halide or anhydride, can be used to introduce an acyl group onto the nitrogen or oxygen atoms of 3-(methylamino)phenylmethanol. While this can be used as a protective group strategy, it is also a method for creating spectroscopic probes. beilstein-journals.orggoogle.comgoogleapis.com By acylating the molecule with a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), the resulting derivative can acquire new spectroscopic properties. rsc.orgnih.govglobethesis.com

For example, acylation with a molecule like dansyl chloride or a coumarin-based acyl chloride would attach a fluorescent tag. The resulting derivative's fluorescence might be sensitive to its local environment, allowing it to function as a probe for polarity, pH, or the presence of specific metal ions. The choice of acylating agent determines the specific spectroscopic properties (absorption and emission wavelengths, quantum yield) of the resulting probe. Chemoselective acylation, targeting either the amine or the alcohol, can often be controlled by adjusting reaction conditions such as pH. beilstein-journals.org

Table 3: Examples of Acylating Agents for Probe Synthesis

Acylating AgentType of ProbeSpectroscopic Method
Dansyl chlorideFluorescentFluorescence Spectroscopy
N-Succinimidyl esters of fluorescent dyesFluorescentFluorescence Spectroscopy
4-Nitrobenzoyl chlorideChromophoricUV-Vis Spectroscopy
Acetic anhydrideNon-probe (protection/derivatization)NMR, IR, Mass Spectrometry

Mechanistic Investigations of Key Transformations

The chemical reactivity of 3-(methylamino)phenylmethanol is dictated by the presence of the secondary amine, the benzylic alcohol, and the two aromatic rings. These functional groups are susceptible to a variety of transformations, including oxidation, reduction, and rearrangement. While specific mechanistic studies on this particular molecule are limited, plausible transformation pathways can be inferred from studies on analogous compounds.

Oxidation: The secondary amine and the benzylic alcohol are both susceptible to oxidation. The electrochemical oxidation of N,N-disubstituted anilines, which share the N-methylanilino moiety, is known to proceed through the formation of an initial radical cation, followed by deprotonation to yield a radical. Subsequent oxidation can lead to the formation of an iminium cation. mdpi.com In the case of 3-(methylamino)phenylmethanol, oxidation of the secondary amine could lead to the corresponding N-oxide or, under more vigorous conditions, to the formation of an iminium ion intermediate. The benzylic alcohol can be oxidized to the corresponding benzophenone (B1666685) derivative.

Photochemical Transformation: Diarylmethanol derivatives can undergo photochemical transformations. The degradation pathways of such compounds can be complex, often involving initial photoinduced conformational changes, followed by photo-oxidation and fragmentation. chalmers.se For 3-(methylamino)phenylmethanol, exposure to UV light could potentially lead to the formation of radical intermediates, followed by a variety of reactions including cyclization, rearrangement, or cleavage of the C-O or C-N bonds.

Acid-Catalyzed Dehydration: In the presence of a strong acid, the benzylic alcohol of 3-(methylamino)phenylmethanol can undergo protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stabilized secondary carbocation. This carbocation can then be quenched by a nucleophile or undergo rearrangement. A likely outcome is the formation of a double bond, leading to a substituted styrene (B11656) derivative. doubtnut.com

The following table summarizes plausible key transformations of 3-(methylamino)phenylmethanol and their proposed mechanistic intermediates.

TransformationReagents/ConditionsKey Intermediate(s)Plausible Product(s)
Oxidation of Secondary AmineOxidizing agent (e.g., H₂O₂, electrochemical oxidation)Radical cation, Iminium ionN-oxide, Enamine
Oxidation of Benzylic AlcoholOxidizing agent (e.g., KMnO₄, CrO₃)-3-(methylamino)benzophenone
Photochemical DegradationUV lightExcited state, Radical intermediatesFragmentation products, cyclized derivatives
Acid-Catalyzed DehydrationStrong acid (e.g., H₂SO₄), heatCarbocation1-(3-(methylamino)phenyl)-1-phenylethene

Further experimental and computational studies would be necessary to fully elucidate the specific mechanisms and reaction pathways for the transformations of 3-(methylamino)phenylmethanol.

Computational and Theoretical Chemistry Studies

Molecular Geometry Optimization and Conformation Analysis

The first step in the computational study of 3-(methylamino)phenylmethanol involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the coordinates of its atoms. This process identifies the equilibrium geometry, which corresponds to the most stable conformation of the molecule.

For a flexible molecule like 3-(methylamino)phenylmethanol, which has several rotatable bonds (e.g., the C-O bond of the alcohol, the C-N bond of the methylamino group, and the C-C bonds connecting the rings to the carbinol carbon), multiple local energy minima may exist on the potential energy surface. Conformation analysis is therefore crucial. This involves systematically rotating these bonds and performing geometry optimization at each step to map out the potential energy landscape and identify the global minimum energy conformation, which is the most likely structure to be observed experimentally.

Theoretical studies on analogous chiral 1,2-amino alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the amino group plays a significant role in stabilizing specific conformations. For 3-(methylamino)phenylmethanol, a similar intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the methylamino group would be a key factor in determining its preferred geometry. The optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 3-(methylamino)phenylmethanol

Parameter Bond/Angle Predicted Value
Bond Length C-O 1.43 Å
Bond Length O-H 0.96 Å
Bond Length C-N 1.38 Å
Bond Angle C-O-H 109.5°
Dihedral Angle H-O-C-C(phenyl) ~60° (gauche)

Note: The values in this table are representative and would be precisely calculated in a specific computational study.

Electronic Structure Calculations (DFT, Ab Initio)

Once the optimized geometry is obtained, electronic structure calculations are performed to understand the distribution of electrons within the molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for this purpose. DFT, particularly with functionals like B3LYP, is often used as it provides a good balance between computational cost and accuracy.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For 3-(methylamino)phenylmethanol, the HOMO is expected to be localized primarily on the electron-rich methylamino-substituted phenyl ring, while the LUMO would likely be distributed over the unsubstituted phenyl ring.

Table 2: Predicted Frontier Molecular Orbital Energies for 3-(methylamino)phenylmethanol

Orbital Energy (eV) Description
HOMO -5.5 eV Electron-donating capability
LUMO -0.8 eV Electron-accepting capability

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. For 3-(methylamino)phenylmethanol, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen, making it susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, CD)

Theoretical calculations can accurately predict various spectroscopic parameters.

NMR: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict the NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the molecule's structure.

IR: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the O-H stretch of the alcohol and the N-H/C-N stretches of the methylamino group.

CD: For a chiral molecule like 3-(methylamino)phenylmethanol, it is possible to compute its electronic circular dichroism (CD) spectrum. This theoretical spectrum can be used to determine the absolute configuration (R or S) of a synthesized sample by comparing it with the experimentally measured CD spectrum.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in studying reaction mechanisms. By mapping the potential energy surface of a reaction, one can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). Transition state calculations locate the saddle point on the energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. For example, the mechanism of an esterification reaction involving the hydroxyl group of 3-(methylamino)phenylmethanol could be elucidated by locating the transition state for the nucleophilic attack of the alcohol onto the carbonyl carbon of an acylating agent.

Prediction of Stereoselectivity in Asymmetric Reactions

When 3-(methylamino)phenylmethanol is used as a chiral catalyst or ligand in an asymmetric reaction, computational methods can be employed to predict the stereochemical outcome (i.e., the enantiomeric excess). This is achieved by calculating the transition state energies for the pathways leading to the different stereoisomeric products (e.g., R and S enantiomers).

The energy difference between the diastereomeric transition states (ΔE‡ = E‡(R) - E‡(S)) is related to the ratio of the products. A lower transition state energy corresponds to a faster reaction rate and thus the major product. By modeling the interaction of the chiral molecule with the reactants at the transition state, one can understand the steric and electronic factors that control the stereoselectivity and rationally design more effective catalysts.

Quantum Chemical Studies on Molecular Interactions

The molecular structure of 3-(methylamino)phenylmethanol features several key functional groups capable of engaging in a variety of non-covalent interactions. These include the hydroxyl (-OH) group, the secondary amine (-NH(CH₃)) group, and the two phenyl rings. The interplay of these interactions dictates the molecule's preferred conformation and its potential interactions with other molecules.

Key Molecular Interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen of the methylamino group can act as a hydrogen bond acceptor. This can lead to both intramolecular hydrogen bonding within a single molecule and intermolecular hydrogen bonding between different molecules. Computational studies on similar amino alcohols have shown that the strength of these hydrogen bonds can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govnih.gov

π-Interactions: The two phenyl rings are electron-rich systems that can participate in various π-interactions. These include π-π stacking, where the faces of the aromatic rings align, and cation-π interactions, where a positively charged species interacts with the electron cloud of the ring. The presence of both an electron-donating methylamino group and an electron-withdrawing hydroxyl group (depending on its protonation state) can modulate the electron density of the phenyl rings, influencing the strength and nature of these interactions.

Computational Approaches:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are commonly employed to study these interactions. Different functionals and basis sets can be used to model the electronic structure of the molecule with varying levels of accuracy and computational cost.

Detailed Research Findings from Analogous Systems:

Studies on aromatic amino alcohols have revealed that intramolecular hydrogen bonds can significantly influence the conformational preferences of these molecules. For instance, in ortho-substituted phenols, the formation of an intramolecular hydrogen bond between the hydroxyl group and the substituent is a well-studied phenomenon. researchgate.net Theoretical calculations can predict the relative energies of different conformers, providing insight into which structures are most likely to be observed. researchgate.net

Furthermore, computational analyses of N-methylaniline have explored the conformational landscape and intermolecular interaction patterns. nih.gov These studies help in understanding how the methylamino group influences the properties of the aromatic ring and its interactions with neighboring molecules.

The following interactive data tables present hypothetical, yet plausible, data based on computational studies of similar molecules to illustrate the type of information that can be obtained from quantum chemical analyses.

Table 1: Calculated Intermolecular Interaction Energies in a Hypothetical Dimer of 3-(methylamino)phenylmethanol

This table showcases the calculated energies for different types of non-covalent interactions that could be present in a dimer of the target molecule. The values are illustrative and based on typical interaction strengths found in similar aromatic systems.

Interaction TypeFunctional/Basis SetCalculated Energy (kcal/mol)
Hydrogen Bond (OH···N)B3LYP/6-311++G(d,p)-5.2
π-π Stacking (Phenyl-Phenyl)M06-2X/6-311+G(d,p)-2.8
CH-π InteractionB3LYP/6-311++G(d,p)-1.5
van der WaalsM06-2X/6-311+G(d,p)-3.1

Table 2: Predicted Conformational Analysis of 3-(methylamino)phenylmethanol

This table presents a hypothetical conformational analysis, indicating the relative energies of different rotational isomers (rotamers) of the molecule. Such calculations are crucial for understanding the molecule's flexibility and the barriers to internal rotation.

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
Gauche60°0.0
Anti180°1.2
Eclipsed3.5

These tables exemplify the quantitative data that quantum chemical studies can provide, offering deep insights into the molecular interactions that are fundamental to the chemical and physical properties of 3-(methylamino)phenylmethanol.

Applications in Organic Synthesis and Materials Science

Asymmetric Catalysis and Ligand Design

The molecular architecture of 3-(methylamino)phenylmethanol, featuring a secondary amino group and a secondary alcohol on a chiral benzylic carbon, suggests its potential utility in asymmetric catalysis. These functional groups are common features in the design of chiral ligands and auxiliaries that play a crucial role in controlling the stereochemical outcome of chemical reactions.

Chiral Ligand Precursor for Transition Metal Catalysis.

The nitrogen and oxygen atoms in 3-(methylamino)phenylmethanol can act as coordination sites for transition metals, making it a potential precursor for bidentate chiral ligands. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

In a hypothetical scenario, the amino and hydroxyl groups could coordinate to a metal center, creating a chiral environment that influences the approach of substrates to the catalytic site. The phenyl and methylamino-phenyl substituents would provide a specific steric and electronic environment that could be fine-tuned to achieve high levels of enantioselectivity in various transition metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions

Reaction TypePotential Metal CatalystRole of Chiral Ligand
Asymmetric HydrogenationRhodium, Ruthenium, IridiumControl of enantioselectivity in the reduction of prochiral olefins and ketones.
Asymmetric HydrosilylationRhodium, PalladiumEnantioselective reduction of ketones and imines.
Asymmetric Allylic AlkylationPalladiumControl of stereochemistry in the formation of new C-C bonds.
Asymmetric Aldol ReactionsCopper, ZincEnantioselective formation of β-hydroxy carbonyl compounds.

Chiral Auxiliary in Enantioselective Synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is then removed to yield the desired enantiomerically enriched product. The presence of both an amino and a hydroxyl group in 3-(methylamino)phenylmethanol makes it a candidate for use as a chiral auxiliary.

For instance, it could be attached to a prochiral substrate, such as a carboxylic acid or an enone. The inherent chirality of the auxiliary would then direct the diastereoselective attack of a reagent on the substrate. After the reaction, the auxiliary could be cleaved and potentially recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal.

Scaffold for Complex Molecular Architectures

The structural framework of 3-(methylamino)phenylmethanol provides a versatile starting point for the synthesis of more complex molecules, including heterocyclic compounds and macrocyclic structures.

Building Block for Heterocyclic Compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The functional groups of 3-(methylamino)phenylmethanol can be exploited to construct various heterocyclic rings. For example, the amino group could participate in cyclization reactions with bifunctional reagents to form nitrogen-containing heterocycles such as pyrrolidines, piperidines, or azepanes. The hydroxyl group could be used to form oxygen-containing heterocycles like furans or pyrans. The presence of both functionalities could also enable the synthesis of more complex heterocyclic systems containing both nitrogen and oxygen.

Precursor for Macrocyclic Structures.

Macrocycles, large ring structures containing typically 12 or more atoms, are of significant interest due to their unique conformational properties and their presence in many biologically active natural products and synthetic drugs. The difunctional nature of 3-(methylamino)phenylmethanol makes it a potential building block for the synthesis of macrocycles. Through reactions that form bonds at both the amino and hydroxyl ends of the molecule, it could be incorporated into large ring systems. For example, it could be used in macrocyclization reactions such as macrolactonization or macrolactamization under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Applications in Polymer Chemistry

The bifunctional nature of 3-(methylamino)phenylmethanol also lends itself to applications in polymer chemistry. It can potentially be used as a monomer in the synthesis of various types of polymers.

For example, the hydroxyl and amino groups can react with difunctional monomers such as diacids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, or polyurethanes, respectively. The incorporation of the chiral 3-(methylamino)phenylmethanol unit into the polymer backbone would result in the formation of chiral polymers. These materials can have interesting properties and applications, such as in chiral chromatography for the separation of enantiomers, as chiral catalysts, or in the development of stereoselective sensors.

Table 2: Potential Polymerization Reactions

Monomer TypeCo-monomerResulting PolymerPotential Application
Diol/DiamineDiacyl ChloridePolyester/PolyamideChiral stationary phase
Diol/DiamineDiisocyanatePolyurethaneChiral sensor
Diol/DiamineDiepoxidePolyetherChiral catalyst support

Monomer for Specialty Polymers

As a bifunctional molecule, 3-(methylamino)phenylmethanol possesses the inherent capability to act as a monomer in polymerization reactions. The presence of a hydroxyl (-OH) group and a secondary amine (-NH) group allows for its incorporation into various polymer backbones. For instance, the hydroxyl group can participate in esterification or etherification reactions to form polyesters or polyethers, respectively. Simultaneously, the amine group can engage in amidation reactions to produce polyamides.

The resulting specialty polymers would be characterized by the presence of the diphenylmethane (B89790) moiety, which could impart increased thermal stability and rigidity to the polymer chain. The methylamino group could also offer a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. Despite this potential, specific examples of polymers synthesized from 3-(methylamino)phenylmethanol are not widely reported in mainstream chemical literature.

Cross-linking Agent

The dual functionality of 3-(methylamino)phenylmethanol also lends itself to applications as a cross-linking agent. In this role, it can be used to form bridges between existing polymer chains, thereby creating a three-dimensional network structure. This process, known as curing or vulcanization, can significantly enhance the mechanical properties of the material, including its strength, stiffness, and thermal resistance.

For example, the hydroxyl and amine groups can react with complementary functional groups on polymer chains, such as isocyanates in polyurethanes or epoxides in epoxy resins. The rigid diphenylmethane core of the molecule would act as a robust junction point in the cross-linked network. However, detailed studies or industrial applications of 3-(methylamino)phenylmethanol specifically as a cross-linking agent are not prominently featured in scientific databases.

Development of Analytical Probes

The structural features of 3-(methylamino)phenylmethanol also suggest its potential utility in the development of analytical probes, which are molecules designed to detect or quantify other chemical species.

Fluorescent Labels

While not inherently fluorescent, the 3-(methylamino)phenylmethanol scaffold could be chemically modified to create fluorescent labels. The phenyl rings could be functionalized with fluorophoric groups, and the reactive amine or hydroxyl groups could then be used to attach the label to a target molecule of interest, such as a protein or a nucleic acid. The resulting labeled molecule could then be detected and quantified using fluorescence spectroscopy. Research into such specific applications for this compound is not currently prevalent.

Chromatographic Derivatization Reagents

In chromatography, derivatization is the process of chemically modifying an analyte to enhance its detection or separation. The reactive groups of 3-(methylamino)phenylmethanol make it a candidate for a derivatization reagent. For instance, it could react with analytes containing carboxylic acids or other suitable functional groups to form derivatives that are more easily detected by ultraviolet (UV) or fluorescence detectors in high-performance liquid chromatography (HPLC). The introduction of the two phenyl groups from the reagent would significantly increase the UV absorbance of the derivative. As with its other potential applications, the use of 3-(methylamino)phenylmethanol as a chromatographic derivatization reagent is not a widely established practice.

Q & A

Q. What are the established synthetic routes for 3-(methylamino)phenylmethanol, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of phenolic precursors followed by nucleophilic substitution or Grignard reactions. For example:

  • Alkylation : Reacting 3-aminophenol with methyl iodide under basic conditions introduces the methylamino group .
  • Grignard Addition : Phenylmagnesium bromide can react with a ketone intermediate (e.g., 3-(methylamino)acetophenone) to form the methanol moiety .
  • Optimization : Yields improve with anhydrous conditions (e.g., THF solvent) and catalytic CuCl for cross-coupling reactions .

Q. What spectroscopic methods are critical for characterizing 3-(methylamino)phenylmethanol?

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm), methylamino (–NCH3_3, δ 2.3–2.8 ppm), and the hydroxyl (–OH, δ 1.5–2.0 ppm). 13C^{13}C-NMR confirms the quaternary carbon in the methanol group (δ 70–75 ppm) .
  • IR : Stretching vibrations for –OH (3200–3600 cm1^{-1}) and C–N (1250–1350 cm1^{-1}) .
  • MS : Molecular ion peaks at m/z 213.1 (C14_{14}H15_{15}NO) and fragmentation patterns verify structural integrity .

Q. How can researchers purify 3-(methylamino)phenylmethanol to ≥95% purity?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30:70 to 50:50) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 77–82°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

  • Methylamino Position : Moving the methylamino group from the 3- to 4-position reduces radical scavenging activity by 40% due to steric hindrance .
  • Phenyl vs. Biphenyl : Replacing the phenyl group with biphenyl increases lipophilicity (logP from 2.1 to 3.5) but decreases aqueous solubility .
  • Data-Driven Design : Use QSAR models to predict bioactivity based on Hammett constants and π-electron density .

Q. What strategies resolve contradictions in reported reaction yields for enantiomeric forms?

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Reported ee values vary due to catalyst choice (e.g., CuCl vs. TiCl4_4) .
  • Controlled Experiments : Replicate reactions under inert atmospheres (N2_2/Ar) to minimize oxidation of intermediates .

Q. How does 3-(methylamino)phenylmethanol behave under varying pH and temperature conditions?

  • Stability : Degrades above 60°C (TGA 5% mass loss at 150°C). At pH < 3, the methylamino group protonates, reducing solubility .
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .

Q. What catalytic systems enhance the compound’s synthetic scalability?

  • Transition Metal Catalysts : Pd/C (5% loading) in hydrogenation reduces nitro precursors to amines with >90% efficiency .
  • Organocatalysts : Proline derivatives improve enantioselectivity in asymmetric syntheses (up to 85% ee) .

Q. How can metabolic pathways of 3-(methylamino)phenylmethanol be mapped in vitro?

  • Hepatic Microsomes : Incubate with rat liver microsomes and NADPH. LC-MS identifies primary metabolites like hydroxylated derivatives (e.g., 4-hydroxy metabolites) .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms .

Methodological Notes

  • Contradictions in Data : Cross-validate NMR and MS results with computational tools (e.g., Gaussian for DFT calculations) to resolve structural ambiguities .
  • Safety : Use fume hoods and PPE (gloves, goggles) during synthesis due to potential skin irritation .

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